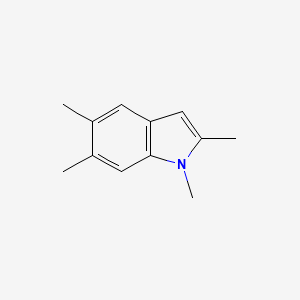![molecular formula C19H16N2O2 B14306507 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione CAS No. 117138-75-7](/img/structure/B14306507.png)
1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a fused benzene and pyrrole ring system, making it an important molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the tricyclic indole structure with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Aplicaciones Científicas De Investigación
1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is used in the study of enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
Uniqueness: 1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione is unique due to its specific substitution pattern and the presence of the methyl(phenyl)amino group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
117138-75-7 |
|---|---|
Fórmula molecular |
C19H16N2O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
1-(N-methylanilino)-4,5-dihydrobenzo[g]indole-2,3-dione |
InChI |
InChI=1S/C19H16N2O2/c1-20(14-8-3-2-4-9-14)21-17-15-10-6-5-7-13(15)11-12-16(17)18(22)19(21)23/h2-10H,11-12H2,1H3 |
Clave InChI |
DBGGQAUBIWRBHP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N2C3=C(CCC4=CC=CC=C43)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


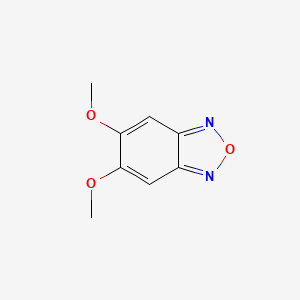
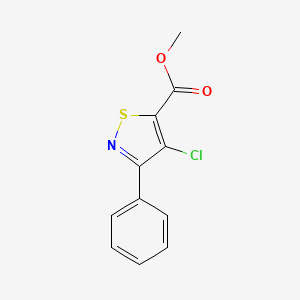
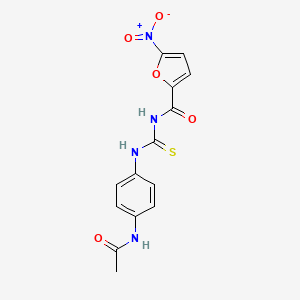
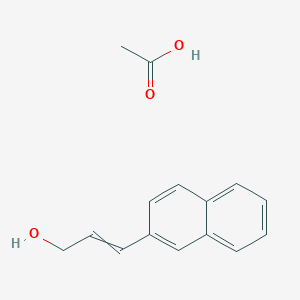
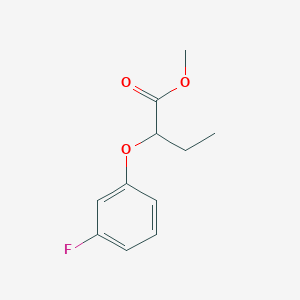
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
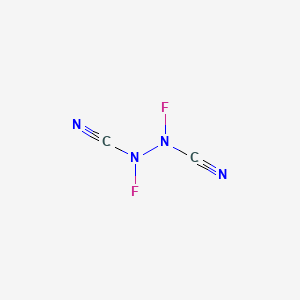
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
![2-(Hydroxyimino)-6-[2-(3-nitrophenyl)hydrazinylidene]-4-nitrosocyclohex-4-ene-1,3-dione](/img/structure/B14306500.png)

![1-[Bis(ethylsulfanyl)methyl]-2,4-dimethoxybenzene](/img/structure/B14306515.png)
